N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic small molecule characterized by a benzothiazole core, a 4-methoxybenzenesulfonyl group, and a butanamide linker.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-12-7-9-13(10-8-12)27(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)26-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQUJUAEJSODII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride.
Amidation: The final step involves the formation of the amide bond through a coupling reaction between the benzothiazole derivative and the butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Bond Formation
The benzothiazole amine reacts with 4-(4-methoxybenzenesulfonyl)butanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBT) in dichloromethane (DCM) with triethylamine as a base .
| Reaction Component | Details |
|---|---|
| Reagents | EDC, HOBT |
| Solvent | DCM |
| Base | Triethylamine |
| Temperature | Room temperature |
| Yield | ~80% (estimated from analogous reactions) |
Sulfonylation
The 4-methoxybenzenesulfonyl group is introduced via sulfonylation of butanamide intermediates. This typically involves reacting 4-methoxybenzenesulfonyl chloride with a butanamide precursor in the presence of a base like pyridine.
Hydrolysis Reactions
The compound’s amide and sulfonyl groups exhibit distinct reactivity under hydrolytic conditions:
Amide Hydrolysis
The central amide bond hydrolyzes under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions to yield 4-(4-methoxybenzenesulfonyl)butanoic acid and 4-fluoro-1,3-benzothiazol-2-amine.
| Condition | Product |
|---|---|
| 6M HCl, reflux, 12h | 4-(4-Methoxybenzenesulfonyl)butanoic acid |
| 2M NaOH, 80°C, 8h | 4-Fluoro-1,3-benzothiazol-2-amine |
Sulfonyl Group Stability
The sulfonyl group remains stable under mild hydrolysis but may degrade under prolonged exposure to strong bases (>100°C).
Substitution Reactions
The fluorine atom on the benzothiazole ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Fluorine Displacement
In the presence of strong nucleophiles (e.g., thiophenol or amines) and catalytic Pd, the fluorine is replaced to form derivatives such as N-(4-(alkyl/aryl)-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide .
| Nucleophile | Catalyst | Solvent | Product |
|---|---|---|---|
| Aniline | Pd(OAc)₂ | DMF | N-(4-anilino-1,3-benzothiazol-2-yl) derivative |
Catalytic Functionalization
The compound undergoes cross-coupling reactions via its benzothiazole moiety:
Suzuki-Miyaura Coupling
The 4-fluoro group can be replaced with aryl/heteroaryl groups using Pd catalysts, enabling diversification of the benzothiazole ring .
| Boron Reagent | Catalyst | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 65% |
Sulfonyl Group Reduction
The sulfonyl group is resistant to standard reducing agents (e.g., LiAlH₄) but may reduce to a thioether under harsh conditions (e.g., H₂, Ra-Ni).
Benzothiazole Ring Oxidation
Oxidation with mCPBA converts the benzothiazole sulfur to a sulfoxide, altering electronic properties .
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with the sulfonyl group contributing to thermal resilience.
| Decomposition Stage | Temperature Range | Mass Loss |
|---|---|---|
| Initial | 250–300°C | 15% |
| Major | 300–400°C | 60% |
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds structurally similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide. These compounds are evaluated for their efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study published in 2019 investigated derivatives of benzothiazole for their antimicrobial activity. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity, with Minimum Inhibitory Concentrations (MICs) ranging from 1.27 to 2.65 µM against various strains .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 2.54 | Escherichia coli |
| Compound C | 2.65 | Klebsiella pneumoniae |
These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial activity, indicating a promising avenue for developing new antibiotics.
Anticancer Applications
The anticancer potential of this compound has also been explored. Similar compounds have shown effectiveness against various cancer cell lines.
Case Study: Anticancer Activity
In a recent evaluation of benzothiazole derivatives against human colorectal carcinoma cell lines (HCT116), several compounds demonstrated potent anticancer activity. Notably, some derivatives achieved IC50 values lower than that of the standard drug 5-Fluorouracil (5-FU), indicating their potential as effective chemotherapeutic agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5.85 | HCT116 |
| Compound E | 4.53 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
The selectivity index of these compounds suggests they may be safer alternatives for cancer treatment, warranting further investigation into their mechanisms of action and potential side effects.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, which is essential for both microbial growth and cancer cell proliferation .
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The presence of the fluoro and sulfonyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally related molecules, focusing on core structures, substituents, functional groups, and inferred biological implications.
Triazole Derivatives with Sulfonylphenyl Groups ()
Compounds 7–9 from the International Journal of Molecular Sciences (2014) feature a 1,2,4-triazole core linked to 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups . Key comparisons include:
- Core Structure: The target compound’s benzothiazole vs. triazole in 7–9.
- Substituents : The methoxy group in the target’s benzenesulfonyl substituent (electron-donating) contrasts with halogen (Cl, Br) or H substituents in 7–9 , which may alter electronic effects and metabolic stability.
- Functional Groups : Both share sulfonyl linkages, but the target lacks the thione (-C=S) and NH groups critical to the tautomeric equilibrium observed in 7–9 .
Biological Implications : Triazoles in 7–9 exhibit tautomerism, which could influence their reactivity and interactions with biological targets. The target’s benzothiazole may provide more stable π-π stacking interactions in enzyme binding sites.
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) ()
This compound, used in bioadhesive formulations, shares a butanamide backbone but diverges in substituents :
- Core Structure: Both have a central amide linkage, but NB incorporates a nitrosophenoxy group, which is redox-active, unlike the target’s inert methoxybenzenesulfonyl group.
- Substituents: NB’s aminoethyl and hydroxymethyl groups enhance hydrophilicity, contrasting with the target’s hydrophobic benzothiazole and sulfonyl groups.
Biological Implications : The target’s benzothiazole and sulfonyl groups may favor interactions with ATP-binding pockets or allosteric enzyme sites, whereas NB’s nitroso group could participate in radical-mediated processes.
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
This sulfonamide derivative features azide groups and a 4-methylbenzenesulfonyl substituent :
- Core Structure : Both compounds include sulfonyl groups, but the target’s methoxy substituent (para-position) vs. methyl in alters steric bulk and electronic density.
- Functional Groups : The azide groups in confer reactivity for click chemistry, whereas the target’s fluorine and methoxy groups are biologically inert but optimize pharmacokinetics.
Biological Implications : The target’s methoxy group may improve metabolic stability compared to the azide-containing compound, which is prone to reduction or decomposition.
CTPS1 Inhibitors with Butanamide Backbones ()
Patent-derived compounds like N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide share the butanamide linker but differ in substituents :
- Core Structure : The target’s benzothiazole vs. pyrimidine in CTPS1 inhibitors. Pyrimidine is a common pharmacophore in kinase inhibitors, while benzothiazole may target proteases or GPCRs.
- Substituents : Chloropyridinyl (electron-withdrawing) vs. methoxy (electron-donating) groups modulate electronic effects on the sulfonyl moiety, impacting target selectivity.
Biological Implications : The target’s methoxy group could enhance solubility and reduce off-target interactions compared to halogenated derivatives.
Comparative Data Table
Key Research Findings
Structural Stability : The target’s benzothiazole and methoxybenzenesulfonyl groups confer greater metabolic stability compared to triazoles (prone to tautomerism) and azide derivatives (reactive) .
Therapeutic Potential: Unlike CTPS1 inhibitors with pyrimidine cores, the target’s benzothiazole may target alternative pathways, such as tubulin polymerization or protease inhibition .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom at the para position enhances its pharmacological properties, while the methoxybenzenesulfonyl group contributes to its solubility and bioactivity.
Anticancer Properties
Research has indicated that compounds with benzothiazole structures exhibit anticancer activities. Specifically, studies have shown that derivatives of benzothiazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress induction .
Enzyme Inhibition
The compound's sulfonamide group may play a role in inhibiting specific enzymes involved in cancer progression. For example, sulfonamides are known to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The inhibition of such enzymes can lead to reduced tumor viability and proliferation .
Case Studies
Several case studies have reported on the biological activity of related compounds:
- A study on N-(4-fluorophenyl)-5-nitro-1,3-benzothiazol-2-amine highlighted its ability to inhibit matrix metalloproteinases (MMPs), which are essential for cancer cell invasion and metastasis .
- Another investigation into benzothiazole derivatives demonstrated their effectiveness against non-small-cell lung cancer (NSCLC) by targeting mutant epidermal growth factor receptors (EGFR), a common driver in oncogenesis .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of compounds related to this compound:
Q & A
Q. What are the optimal synthetic pathways for N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide, and how can purity be ensured?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 4-fluoro-1,3-benzothiazol-2-amine core via cyclization of 2-aminothiophenol derivatives with fluoro-substituted reagents.
- Step 2: Sulfonylation of the butanamide intermediate using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Step 3: Coupling the benzothiazole and sulfonylbutanamide moieties via nucleophilic acyl substitution, requiring strict temperature control (0–5°C) to minimize side reactions .
Purity Optimization:
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Answer:
- Structural Confirmation:
- Purity Assessment:
Q. How does the 4-fluoro substitution on the benzothiazole ring influence electronic properties and reactivity?
Answer:
- Electronic Effects: The electron-withdrawing fluorine at C4 increases the electrophilicity of the benzothiazole core, enhancing hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
- Reactivity Impact: Fluorine stabilizes adjacent negative charges during nucleophilic attacks, favoring regioselective functionalization at the C2 position .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
- Key Modifications:
- Methodology:
Q. What strategies address contradictions in biological activity data across different assay systems?
Answer:
- Case Example: Discrepancies in IC values between cell-free enzymatic assays and cell-based systems may arise from off-target effects or metabolic instability.
- Resolution Steps:
- Perform target engagement assays (e.g., CETSA) to confirm direct binding in cellular environments .
- Conduct metabolic stability studies (human liver microsomes) to identify degradation pathways .
- Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to differentiate assay-specific variability from true biological effects .
Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) properties be optimized for in vivo studies?
Answer:
- PK Optimization:
- PD Considerations:
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Answer:
- Challenges:
- Flexible sulfonyl-butane linkage causes disorder in crystal lattices.
- Weak diffraction due to low crystal symmetry (e.g., monoclinic systems).
- Solutions:
Key Takeaways for Researchers
- Prioritize fluorine-specific NMR and X-ray crystallography for structural validation.
- Optimize PK/PD through microdose trials and metabolic profiling .
- Address assay discrepancies with target engagement assays and statistical rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
